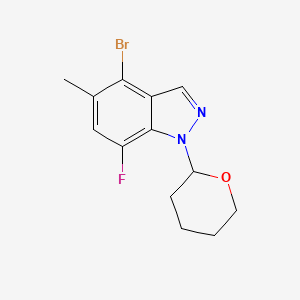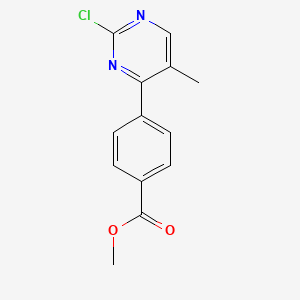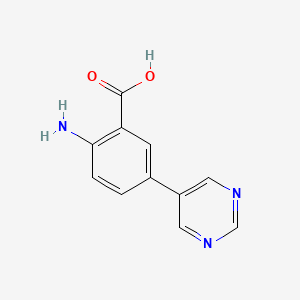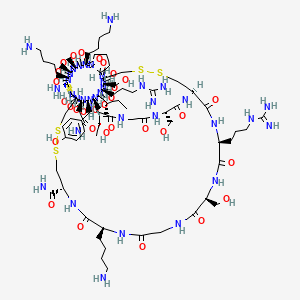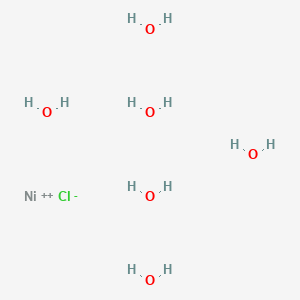
Nickel(2+);chloride;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);chloride;hexahydrate, also known as nickel(II) chloride hexahydrate, is a chemical compound with the formula NiCl₂·6H₂O. It is a green crystalline solid that is highly soluble in water. This compound is widely used in various chemical synthesis processes and industrial applications due to its versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+);chloride;hexahydrate can be synthesized by dissolving nickel(II) oxide or nickel(II) carbonate in hydrochloric acid, followed by crystallization. The reaction is typically carried out at room temperature, and the resulting solution is allowed to evaporate slowly to form green crystals of nickel(II) chloride hexahydrate .
Industrial Production Methods: Industrially, nickel(II) chloride hexahydrate is produced by the extraction of nickel-containing ores with hydrochloric acid. The resulting solution is then concentrated and crystallized to obtain the hexahydrate form. This method is cost-effective and yields high-purity nickel(II) chloride hexahydrate .
Chemical Reactions Analysis
Types of Reactions: Nickel(2+);chloride;hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds under specific conditions.
Reduction: It can be reduced to metallic nickel using reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: The water ligands in nickel(II) chloride hexahydrate can be replaced by other ligands such as ammonia, amines, or thiolates.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chlorine or oxygen.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Ligands such as ammonia, amines, or thiolates in aqueous or organic solvents.
Major Products Formed:
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Various nickel coordination complexes.
Scientific Research Applications
Nickel(2+);chloride;hexahydrate has numerous applications in scientific research, including:
Mechanism of Action
Nickel(2+);chloride;hexahydrate exerts its effects through various mechanisms:
Biological Interactions: In biological systems, nickel ions can interact with proteins, DNA, and other biomolecules, potentially leading to toxic effects.
Electroplating: In electroplating, nickel(II) chloride hexahydrate provides nickel ions that are reduced to metallic nickel on the surface of the substrate.
Comparison with Similar Compounds
Nickel(2+);chloride;hexahydrate can be compared with other similar compounds such as:
- Nickel(II) fluoride (NiF₂)
- Nickel(II) bromide (NiBr₂)
- Nickel(II) iodide (NiI₂)
- Cobalt(II) chloride (CoCl₂)
- Copper(II) chloride (CuCl₂)
Uniqueness: this compound is unique due to its high solubility in water, its ability to form a wide range of coordination complexes, and its versatility as a catalyst in various chemical reactions .
Properties
Molecular Formula |
ClH12NiO6+ |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
nickel(2+);chloride;hexahydrate |
InChI |
InChI=1S/ClH.Ni.6H2O/h1H;;6*1H2/q;+2;;;;;;/p-1 |
InChI Key |
QECQQPLNIIBSOK-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


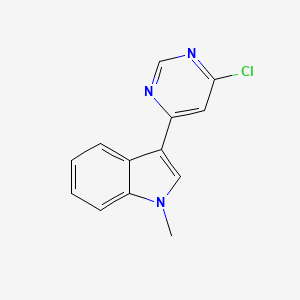
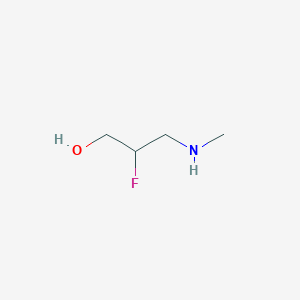

![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
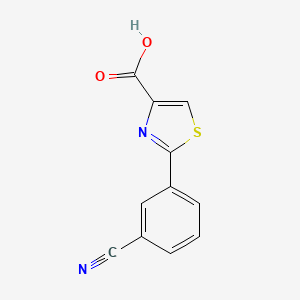
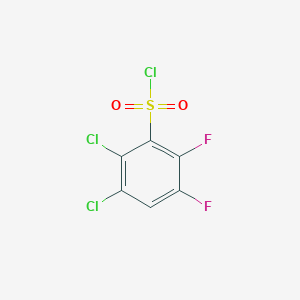
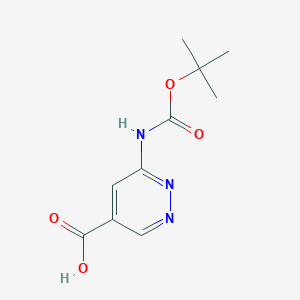

![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
